molecular formula C18H18FN3O2S B11000794 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11000794
M. Wt: 359.4 g/mol
InChI Key: YSINELHIIMRVID-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 6-fluoro-1,3-benzothiazole and 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl acetic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide include other benzothiazole derivatives with different substituents. Examples include:

  • 6-chloro-1,3-benzothiazole derivatives
  • 6-methyl-1,3-benzothiazole derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C18H18FN3O2S/c19-13-3-4-14-15(11-13)25-17(20-14)21-16(23)12-18(5-9-24-10-6-18)22-7-1-2-8-22/h1-4,7-8,11H,5-6,9-10,12H2,(H,20,21,23)

InChI Key

YSINELHIIMRVID-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=NC3=C(S2)C=C(C=C3)F)N4C=CC=C4

Origin of Product

United States

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